(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
CAS No.: 1421453-00-0
Cat. No.: VC4617017
Molecular Formula: C18H13F3N2O2S
Molecular Weight: 378.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421453-00-0 |
|---|---|
| Molecular Formula | C18H13F3N2O2S |
| Molecular Weight | 378.37 |
| IUPAC Name | [3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H13F3N2O2S/c19-18(20,21)12-7-5-11(6-8-12)16(24)23-9-13(10-23)25-17-22-14-3-1-2-4-15(14)26-17/h1-8,13H,9-10H2 |
| Standard InChI Key | XJHVRQZZOSYVAC-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=NC4=CC=CC=C4S3 |
Introduction
The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule that combines a benzo[d]thiazol-2-yloxy group with an azetidine ring and a 4-(trifluoromethyl)phenyl group through a methanone linkage. This compound is not explicitly mentioned in the available search results, but we can deduce its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis and Potential Applications
The synthesis of such compounds typically involves reactions that form the methanone linkage between the azetidine and the phenyl group. The presence of a trifluoromethyl group often enhances the compound's lipophilicity and stability, which can be beneficial in pharmaceutical applications.
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Pharmaceutical Applications: Compounds with similar structures are often explored for their biological activity, including potential roles as enzyme inhibitors or receptor modulators.
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Chemical Stability: The trifluoromethyl group can contribute to increased chemical stability due to its electron-withdrawing properties.
Research Findings and Similar Compounds
While specific research findings on (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone are not available, studies on related compounds provide insights into their potential biological activities and chemical properties.
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Benzaldehyde Thiosemicarbazone Derivatives: These compounds have been studied for their inhibitory activity against enzymes like xanthine oxidase, highlighting the potential for similar compounds to exhibit biological activity .
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Thiazole and Benzothiazole Derivatives: These are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory activities .
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